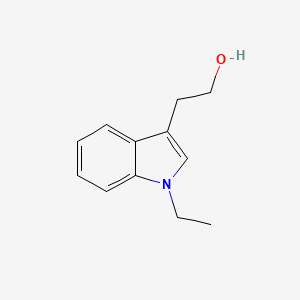

2-(1-Ethyl-1H-indol-3-yl)-ethanol

Description

Significance of Indole (B1671886) Derivatives as Privileged Structures in Drug Discovery

Indole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in a multitude of compounds with diverse and potent biological activities. nih.govresearchgate.net This bicyclic aromatic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, possesses unique electronic properties and the ability to engage in various intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net These characteristics make the indole nucleus a versatile template for the design of ligands that can bind to a wide range of biological targets with high affinity and specificity. researchgate.netresearchgate.net

The structural versatility of the indole ring allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacological profiles. nih.gov This adaptability has been exploited by medicinal chemists to develop numerous drugs and clinical candidates. Over 40 drugs containing an indole nucleus have been approved by the FDA for treating a wide array of clinical conditions, highlighting the scaffold's therapeutic importance. rsc.org

Overview of Indole-Based Compounds and Their Diverse Biological Potential

The biological significance of indole-based compounds is vast and well-documented. nih.govopenmedicinalchemistryjournal.com They are integral components of many natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. mdpi.comresearchgate.net The pharmacological applications of synthetic and natural indole derivatives span a wide spectrum of therapeutic areas. rsc.orgopenmedicinalchemistryjournal.com

These compounds have demonstrated significant potential as:

Anticancer agents: Indole derivatives, such as the vinca (B1221190) alkaloids (vinblastine and vincristine), are well-established anticancer drugs that function by inhibiting tubulin polymerization. mdpi.com More recent developments have seen indole-based molecules like alectinib (B1194254) and panobinostat (B1684620) approved for treating specific types of cancer. researchgate.net

Antiviral agents: The indole scaffold is a key pharmacophore in the development of antiviral drugs, with research focused on combating viruses like HIV and HCV. nih.gov

Anti-inflammatory agents: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and etodolac (B1671708) feature an indole core and work by inhibiting the production of prostaglandins. openmedicinalchemistryjournal.comderpharmachemica.comnih.gov

Antibacterial and antifungal agents: Indole derivatives have shown promise in disrupting bacterial cell walls and inhibiting essential enzymes, making them effective against resistant strains. mdpi.commdpi.com

Neuroprotective agents: The structural similarity of indoles to endogenous neurochemicals has led to their investigation for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govbenthamscience.com

Contextual Importance of the Indole-Ethanol Moiety in Chemical Biology and Drug Design

The N-alkylation of the indole ring, as seen in 2-(1-Ethyl-1H-indol-3-yl)-ethanol, further modifies the compound's physicochemical properties. The ethyl group at the N1 position can impact the molecule's lipophilicity and steric profile, which in turn can affect its interaction with biological targets and its metabolic stability. This specific substitution pattern is of interest in medicinal chemistry as it allows for the exploration of structure-activity relationships in the design of new therapeutic agents.

Chemical Profile of this compound

The compound this compound is a derivative of tryptophol (B1683683). nih.gov Its chemical properties are defined by the presence of the N-ethylated indole ring and the primary alcohol functional group.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.26 g/mol scbt.com |

| CAS Number | 59127-87-6 matrixscientific.com |

| Appearance | Not explicitly stated, but related compounds are solids. |

| Solubility | Expected to have some solubility in organic solvents like ethanol (B145695) and dimethylformamide. |

Synthesis of this compound

The synthesis of N-alkylated indole-3-ethanol derivatives can be achieved through various synthetic routes. A common strategy involves the N-alkylation of a pre-formed indole-3-ethanol (tryptophol) or the construction of the indole ring from an N-alkylated precursor.

One potential synthetic approach could involve the reaction of tryptophol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Another method could be a Fischer indole synthesis using an N-ethylphenylhydrazine and a suitable carbonyl compound that can be converted to the ethanol side chain.

For instance, a related compound, 7-ethyltryptophol (2-(7-ethyl-1H-indol-3-yl)ethanol), a key intermediate for the drug Etodolac, is synthesized from 2-ethylphenyl hydrazine (B178648) and dihydrofuran. niscpr.res.iniosrjournals.org A similar strategy could potentially be adapted for the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIKXVUVZVLBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Analytical Techniques

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.

For 2-(1-Ethyl-1H-indol-3-yl)-ethanol, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), the protons of the ethanol (B145695) side chain (two triplets), and the aromatic protons of the indole (B1671886) ring. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic of their specific locations within the molecule.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. The spectrum for this compound would display signals for the two carbons of the ethyl group, the two carbons of the ethanol side chain, and the ten carbons of the indole core. The chemical shifts of these carbons, particularly those in the aromatic region, confirm the substitution pattern of the indole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-Ar (Indole Ring) | 7.0 - 8.0 | Multiplet | - |

| -CH₂- (Ethyl) | ~4.1 | Quartet | ~7.2 |

| -CH₂- (Ethanol) | ~3.8 | Triplet | ~6.5 |

| -CH₂- (Ethanol) | ~2.9 | Triplet | ~6.5 |

| -CH₃ (Ethyl) | ~1.4 | Triplet | ~7.2 |

| -OH | Variable | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Ar (Indole Ring) | 110 - 140 |

| -CH₂- (Ethyl) | ~40 |

| -CH₂- (Ethanol) | ~62 |

| -CH₂- (Ethanol) | ~29 |

| -CH₃ (Ethyl) | ~15 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. libretexts.org

A broad absorption band in the region of 3550-3230 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. libretexts.org C-H stretching vibrations from the alkyl and aromatic portions of the molecule would appear just under 3000 cm⁻¹. libretexts.org The C-O stretching vibration of the primary alcohol would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring would be seen in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3550 - 3230 (broad) |

| C-H Stretch (Aromatic/Alkyl) | 3100 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Primary Alcohol) | 1050 - 1150 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₂H₁₅NO, which corresponds to a molecular weight of 189.26 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 189. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. Fragmentation patterns in the mass spectrum can also offer structural clues. For instance, the loss of a CH₂OH group (31 Da) or an ethyl group (29 Da) could be observed.

Table 4: Mass Spectrometry Data for this compound

| Analysis | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 |

| [M+H]⁺ (ESI-MS) | 190 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound in a solvent like ethanol would be dominated by the absorption of the indole chromophore. researchgate.netresearchgate.net

Indole and its derivatives typically exhibit two main absorption bands. The first, more intense band (the B-band) appears around 220 nm, and a second, broader band with fine structure (the L-band) is observed in the region of 270-290 nm. researchgate.net The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands can be influenced by substitution on the indole ring.

Table 5: Expected UV-Vis Absorption Maxima for this compound in Ethanol

| Transition | Approximate λmax (nm) |

|---|---|

| π → π* (B-band) | ~220 |

| π → π* (L-band) | ~280 |

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of chemical compounds. Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of chemical reactions and to determine appropriate conditions for larger-scale purification.

Thin-Layer Chromatography (TLC) is a valuable tool in synthetic organic chemistry. mit.edu For the synthesis or analysis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the different components of the mixture can be separated based on their polarity. mit.edu

The polarity of the eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is adjusted to achieve good separation. mit.edu The position of the compound on the developed TLC plate is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. mit.edu For this compound, due to the presence of the polar hydroxyl group, it would have a lower Rf value compared to less polar starting materials in a standard silica gel TLC system. Visualization of the spots can be achieved under UV light (254 nm), where the indole ring will absorb and appear as a dark spot, or by using a chemical stain. researchgate.net

Table 6: TLC Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture |

| Visualization | UV light (254 nm) or chemical stain |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and LogP Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of indole derivatives, providing robust methods for both purity assessment and the determination of key physicochemical properties like the partition coefficient (LogP). nih.govmdpi.com

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used for evaluating the purity of compounds like "this compound". In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). acs.org The separation is based on the differential partitioning of the analyte and any impurities between the two phases. The purity of the sample is determined by comparing the area of the main peak corresponding to "this compound" to the total area of all peaks detected in the chromatogram. The high sensitivity and selectivity of HPLC, especially when coupled with detectors like UV-Vis or mass spectrometry (MS), allow for the detection and quantification of even trace-level impurities. mdpi.comresearchgate.net

LogP Determination: Lipophilicity, a critical parameter in drug discovery, is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. pg.edu.plresearchgate.net HPLC provides a rapid and reliable indirect method for estimating LogP values. nih.govnih.gov The method is based on the correlation between a compound's retention time on a reversed-phase column and its known LogP value. nih.govgoogle.com A series of standard compounds with well-established LogP values are chromatographed to create a calibration curve that plots retention time (or its logarithmic value, log k') against LogP. nih.govresearchgate.net The retention time of "this compound" is then measured under the same chromatographic conditions, and its LogP value is extrapolated from the calibration curve. google.com This HPLC-based approach is resource-sparing, requires minimal sample, is less sensitive to impurities than the traditional shake-flask method, and is suitable for high-throughput screening. nih.govgoogle.com

Table 1: Typical HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with optional additives like trifluoroacetic acid) | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times and peak shapes. |

| Detection | UV at 220 nm or 280 nm | Indole ring has strong UV absorbance at these wavelengths. |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Chiral Simulated Moving Bed (SMB) Chromatography for Enantiomer Resolution

"this compound" possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation is crucial. Simulated Moving Bed (SMB) chromatography is a highly efficient, continuous preparative chromatography technique used for resolving racemic mixtures into single, pure enantiomers. maru.netethz.ch

The SMB process simulates a countercurrent movement between a solid stationary phase and a liquid mobile phase. scispace.com The system consists of multiple columns connected in a loop, with inlet (feed, eluent) and outlet (extract, raffinate) ports that are periodically switched in the direction of the fluid flow. maru.net This setup maximizes the efficiency of the separation by maintaining optimal concentration profiles within the system. dissertation.com For chiral separations, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer. The enantiomer that interacts more strongly with the CSP is retarded and collected at the extract port, while the less retained enantiomer moves more quickly with the mobile phase and is collected at the raffinate port.

A direct resolution of the closely related racemic compound 2-(2,3-dihydro-1H-indol-3-yl)ethanol has been successfully accomplished using chiral SMB chromatography, demonstrating the suitability of this technique for this class of molecules. researchgate.net The primary advantages of SMB over traditional batch chromatography include higher productivity, reduced solvent consumption, and the ability to produce high-purity products continuously. scispace.comresearchgate.net

Table 2: Principles of Chiral SMB Chromatography for Enantiomer Resolution

| Parameter | Description | Significance in Separation |

|---|---|---|

| System Configuration | Multiple columns (typically 4-8) connected in a closed loop. | Simulates a true countercurrent process, enhancing separation efficiency. |

| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) | Enables differential interaction with the enantiomers, which is the basis of separation. |

| Operating Principle | Periodic switching of inlet/outlet ports in the direction of mobile phase flow. | Maintains a continuous separation process with distinct zones for enrichment of each enantiomer. |

| Raffinate Output | Contains the less strongly adsorbed enantiomer. | One of the two purified product streams. |

| Extract Output | Contains the more strongly adsorbed enantiomer. | The second purified product stream. |

| Key Advantages | Higher productivity, lower solvent consumption, high purity and yield. | Makes it a preferred method for large-scale enantiomer manufacturing. ethz.ch |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom in the crystal lattice is determined, yielding detailed information on bond lengths, bond angles, and torsional angles.

For chiral molecules like "this compound," X-ray crystallography of a single enantiomer (obtained, for example, via SMB chromatography) allows for the unambiguous assignment of its absolute configuration (R or S). researchgate.net This is often achieved by analyzing the anomalous dispersion of the X-rays. The crystal structure of related indole derivatives reveals common packing motifs, such as hydrogen bonding involving the indole N-H group (if present) and other polar functional groups, which can form patterns like dimers or herringbone structures. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for Indole Derivatives

| Parameter | Example Value/System | Information Provided |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. mdpi.com |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. nih.govmdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal lattice. mdpi.com |

| Hydrogen Bonding | e.g., N-H···O interactions | Identifies key intermolecular forces that stabilize the crystal packing. nih.gov |

| Molecular Conformation | Torsional angles, planarity of rings | Describes the spatial arrangement of the molecule in the solid state. |

| Absolute Structure Parameter | Flack Parameter (close to 0 for correct stereochemistry) | Confirms the absolute configuration of a single enantiomer. researchgate.net |

Compound Index

Preclinical Pharmacological Activities and Molecular Mechanisms of Action

Interactions with Neurotransmitter Systems

The structural similarity of the indole (B1671886) core to key neurotransmitters suggests a potential for interaction with their respective receptor systems.

The indole ring is the foundational structure of serotonin (B10506) (5-hydroxytryptamine), a critical neurotransmitter involved in regulating mood, sleep, and numerous other physiological functions. nih.gov Consequently, many indole derivatives are investigated for their ability to interact with serotonin receptors. While direct studies on the binding affinity and functional activity of 2-(1-Ethyl-1H-indol-3-yl)-ethanol at various serotonin receptor subtypes are not extensively documented in publicly available research, the general principle of indole derivatives acting on these receptors is well-established. For instance, research has shown that ethanol (B145695) administration can affect serotonin clearance and receptor function, though this relates to the alcohol molecule and not necessarily the specific indole compound . nih.govnih.gov Further investigation would be necessary to determine if this compound exhibits any agonist, antagonist, or modulatory activity at 5-HT receptors.

Dopamine is another key neurotransmitter, central to the brain's reward system, motivation, and motor control. The interaction of ethanol with the dopaminergic system is a subject of intense research, with studies showing that ethanol can induce dopamine release in brain regions like the nucleus accumbens. nih.gov Some studies have explored the role of dopamine D1-like and D2-like receptors in the rewarding effects of ethanol. scispace.com However, specific data detailing the direct interaction of this compound with dopamine receptors is scarce. Elucidating whether this compound can bind to and modulate dopamine D1, D2, or other receptor subtypes requires dedicated pharmacological screening and functional assays.

Antimicrobial and Antitubercular Potentials

Indole and its derivatives have emerged as a promising class of compounds in the search for new antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens. nih.govnanobioletters.comnih.gov

A significant body of research highlights the antibacterial potential of indole derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. For example, various synthesized indole derivatives have demonstrated inhibitory activity against pathogens such as Staphylococcus aureus (including MRSA), Escherichia coli, and Mycobacterium smegmatis. nih.govmdpi.com The mechanism of action can vary, but for some derivatives, it may involve the inhibition of crucial cellular processes or disruption of the bacterial cell membrane. The specific antibacterial spectrum and potency of this compound would need to be determined through systematic antimicrobial susceptibility testing.

Table 1: Examples of Antibacterial Activity in Indole Derivatives

| Derivative Class | Target Organism(s) | Observed Effect |

|---|---|---|

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones | S. aureus (including MRSA) | Inhibition of bacterial growth with low MIC values. nih.gov |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles | S. aureus (including MRSA), M. smegmatis | High activity with MIC values < 1 µg/mL for some derivatives. mdpi.com |

The antifungal properties of indole derivatives are also well-documented. nih.gov Studies have demonstrated the efficacy of various indole-based compounds against a range of fungal pathogens, including species of Candida and Aspergillus, as well as plant pathogenic fungi. nanobioletters.comnih.govmdpi.com For example, certain indole schiff base compounds and 3-indolyl-3-hydroxy oxindole derivatives have shown significant inhibition of fungal growth. nih.govmdpi.com The potential of this compound as an antifungal agent is plausible given the general activity of this chemical class, though it remains to be experimentally verified.

Table 2: Examples of Antifungal Activity in Indole Derivatives

| Derivative Class | Target Organism(s) | Observed Effect |

|---|---|---|

| Indole Schiff Base Compounds | Fusarium graminearum, Fusarium oxysporum | High inhibition rates at a concentration of 500 μg/mL. nih.gov |

| Indole derivatives with 1,2,4-triazole | Candida krusei, Candida albicans | Excellent to moderate antifungal activities. nih.gov |

One of the key mechanisms of multidrug resistance in bacteria is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell. asm.org A promising strategy to combat antibiotic resistance is the use of efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. Indole derivatives have been identified as potent inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli. asm.orgoup.com These compounds can increase the intracellular concentration of antibiotics by blocking their expulsion, thereby re-sensitizing resistant bacteria. nih.govmdpi.com The indole scaffold is considered a valuable starting point for the development of new EPIs. asm.orgiiarjournals.org Research into whether this compound can inhibit key bacterial efflux pumps could reveal its potential as an adjuvant in antibiotic therapy.

Table 3: Efflux Pump Inhibition by Indole Derivatives

| Derivative Class | Target Efflux Pump/Bacterium | Mechanism/Effect |

|---|---|---|

| Synthetic Indole Derivatives | NorA / S. aureus | Potentiates activity of norfloxacin and ciprofloxacin; increases accumulation of ethidium bromide. asm.org |

| 3-amino-6-carboxyl-indole | AcrAB-TolC / E. coli | Synergistic antibacterial effects with chloramphenicol, tetracycline, erythromycin, and ciprofloxacin. oup.com |

Based on a comprehensive search of scientific literature, there is currently no available research data on the preclinical pharmacological activities of the specific chemical compound “this compound” concerning its anti-inflammatory, anticancer, or antiviral properties.

Therefore, it is not possible to provide an article on the following requested topics for this specific compound:

Anti-inflammatory Properties

Anticancer and Antiproliferative Effects

Inhibition of Tubulin Polymerization

Apoptosis Induction in Cellular Models

Antiviral Activities

HIV-1 Fusion Inhibition

Dengue Virus Inhibition

Scientific articles require verifiable data from published research. As no studies detailing these specific biological activities for "this compound" could be located, the content for the requested outline cannot be generated.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data detailing the preclinical pharmacological activities of the specific chemical compound This compound for the indications outlined in the provided structure.

Searches for this compound in relation to Hepatitis B Virus (HBV) inhibition, antiplatelet effects, antioxidant properties, neuroprotective potentials, antidepressant effects, and its relevance to Alzheimer's and Parkinson's disease did not yield any specific studies or findings. The available information is generally related to the broader class of indole derivatives or the effects of ethanol itself, rather than this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" based on the requested outline, as the primary research does not appear to be available in the public domain.

Enzyme Inhibition Studies and Target Identification

Comprehensive searches were conducted to identify any published research detailing the inhibitory or modulatory effects of this compound on a range of biologically significant enzymes and receptors. The aim was to collate data on its potential therapeutic applications by understanding its molecular interactions. However, these searches did not yield any specific studies or data sets for this particular compound.

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase is an enzyme involved in the hydrolysis of choline esters and has been implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. Research into inhibitors of BChE is an active area of drug discovery. A thorough search for studies evaluating the BChE inhibitory activity of this compound, including any determination of its half-maximal inhibitory concentration (IC50), did not yield any relevant results.

UDP-N-acetylmuramate L-alanine Ligase (MurC) Inhibition

UDP-N-acetylmuramate L-alanine ligase (MurC) is a crucial enzyme in the bacterial cell wall synthesis pathway, making it an attractive target for the development of novel antibacterial agents. An extensive search for literature pertaining to the inhibitory effects of this compound against MurC was conducted. This search aimed to uncover any data on its potential as an antibacterial agent, but no studies were found.

Lanosterol 14α-demethylase Inhibition

Lanosterol 14α-demethylase is a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. It is a primary target for antifungal drugs. Investigations were carried out to find any research documenting the inhibition of lanosterol 14α-demethylase by this compound. The objective was to assess its potential as an antifungal compound; however, no such studies could be located.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a significant role in the regulation of glucose and lipid metabolism. It is the molecular target for the thiazolidinedione class of antidiabetic drugs. A search for studies on the modulatory activity of this compound on PPARγ was performed to explore its potential in metabolic disorders. This search did not yield any information on its interaction with this receptor.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. It is the target of nonsteroidal anti-inflammatory drugs (NSAIDs). An in-depth search was conducted to find any evidence of COX-2 inhibition by this compound, which would suggest potential anti-inflammatory properties. No studies reporting such activity were identified.

Structure Activity Relationship Sar Studies of Indole Ethanol Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of indole-ethanol derivatives can be significantly altered by making specific substitutions on the indole (B1671886) ring and the ethanol (B145695) moiety.

The nitrogen atom of the indole ring is a key position for modification. N-alkylation can be readily achieved using various synthetic methods, including the use of sodium hydride and an appropriate alkyl halide. nih.gov

Research on synthetic derivatives of indole-3-carbinol (B1674136) (I3C) containing N-alkoxy substitutions has shown a remarkable increase in anti-proliferative efficacy in human breast cancer cells. nih.gov The potency was observed to increase with the length of the N-alkoxy carbon chain. For instance, compared to the parent compound I3C, the half-maximal growth arrest was observed at significantly lower concentrations for N-methoxy, N-ethoxy, N-propoxy, and N-butoxy derivatives. nih.gov This suggests that the lipophilicity and steric bulk at the N1 position can play a crucial role in modulating biological activity.

Furthermore, the introduction of a methylsulfonyl group at the N1 position has been explored as a strategy to design multi-target anti-inflammatory agents. nih.gov In some cases, N-benzyl substitution on the indole ring is well-tolerated and can lead to potent biological activity. nih.gov

| Compound | N-Substitution | Fold Lower Concentration for Half-Maximal Growth Arrest (Compared to I3C) |

|---|---|---|

| N-methoxy I3C | -OCH3 | 23 |

| N-ethoxy I3C | -OCH2CH3 | 50 |

| N-propoxy I3C | -O(CH2)2CH3 | 217 |

| N-butoxy I3C | -O(CH2)3CH3 | 470 |

Substitutions on the benzene (B151609) portion of the indole ring and at other positions with aryl or heteroaryl groups can significantly influence the biological profile of indole-ethanol derivatives. For example, the introduction of halogen groups (F, Cl, Br) or small alkyl groups like methyl at the C5 and C6 positions of the indole ring has been shown to enhance the binding affinity for the 5-HT6 serotonin (B10506) receptor. nih.gov

In the context of antimicrobial activity, the substitution of heterocyclic moieties at the C3-position of the indole nucleus has been found to markedly influence anti-inflammatory activity. srce.hr Furthermore, studies on 3-substituted indoles have revealed that the electronic nature of the substitution has a notable effect on their biological activity. researchgate.net For instance, electron-withdrawing groups at the 2-position of the indole ring appear to be essential for achieving antagonism at certain receptors. researchgate.net

The ethanol side chain at the C3 position is a critical determinant of the biological activity of these compounds. The hydroxyl group itself is of significant importance. Studies have shown that tryptophol (B1683683) (indole-3-ethanol) and its derivatives induce sleep, suggesting a role for the hydroxyl group in interacting with biological targets. wikipedia.org The hydroxyl group can also be a site for further chemical modifications, such as conversion to a thiol, which can be used for conjugation to proteins. nih.gov

Modification of the ethanol moiety can lead to profound changes in activity. For example, elongating the alkyl linker between the indole core and the functional group can sometimes lead to a decrease in inhibitory potency against certain enzymes. nih.gov Conversely, the introduction of a carbonyl group into the linker has been shown to be crucial for the binding affinity to other receptors. nih.gov The conversion of the terminal hydroxyl group to other functionalities, such as an amine, also significantly alters the biological profile.

| Modification | Effect on Biological Activity |

|---|---|

| Elongation of the alkyl linker | Slightly decreased inhibition of human butyrylcholinesterase (hBChE) |

| Incorporation of a carbonyl moiety in the linker | Essential for binding to the human adenosine (B11128) A2A receptor (hA2AAR) |

| Substitution of the indole ring with a β-naphthylalanine derivative | Greater hBChE inhibition compared to the tryptophan analogue |

Stereochemical Influence on Biological Activity

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological properties. This is also true for indole-ethanol derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. mdpi.com

For many biologically active compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Studies on indole derivatives have shown that their biological activity can be highly dependent on stereochemistry. For example, in a series of serotonin receptor ligands, the specific stereoisomer was crucial for activity. nih.gov Therefore, the synthesis and biological evaluation of single enantiomers of 2-(1-Ethyl-1H-indol-3-yl)-ethanol and its derivatives are essential for understanding their full therapeutic potential.

Pharmacophore Mapping and Essential Structural Features for Target Binding

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov For indole derivatives, pharmacophore models have been developed to understand their interaction with various targets, such as enzymes and receptors.

A typical pharmacophore for an indole derivative might include:

A hydrophobic aromatic region corresponding to the indole ring.

Hydrogen bond donor and acceptor features, often involving the indole N-H group and the hydroxyl group of the ethanol side chain.

Specific locations for steric bulk or substituents that enhance binding affinity and selectivity.

These models are valuable tools in drug discovery, enabling the virtual screening of large compound libraries to identify new molecules with the potential for desired biological activity. nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and a biological target.

Ligand-Target Interaction Analysis and Binding Affinity Predictions

In studies of similar indole-containing compounds, the binding affinity is often quantified by a docking score, which is an estimation of the free energy of binding. For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs, molecular docking simulations were used to predict their binding modes and affinities within the active site of the influenza virus neuraminidase receptor. semanticscholar.org The results indicated that specific hydrogen bonds and hydrophobic interactions with key amino acid residues are crucial for the inhibitory activity of these compounds. semanticscholar.org It can be inferred that 2-(1-Ethyl-1H-indol-3-yl)-ethanol would likely exhibit similar types of interactions, with the ethyl group potentially influencing the hydrophobic contacts and the hydroxyl group acting as a hydrogen bond donor or acceptor.

Table 1: Predicted Interaction Data for Analogous Indole (B1671886) Derivatives

| Analogous Compound | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Example) |

|---|---|---|---|

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | Influenza Neuraminidase | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 | Not specified in abstract |

This table is illustrative and based on data from analogous compounds to suggest potential interactions for this compound.

Characterization of Hydrogen Bonding and Pi-Stacking Interactions

The molecular structure of this compound, featuring an indole ring and a hydroxyl group, suggests a propensity for engaging in both hydrogen bonding and pi-stacking interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the electron-rich indole ring is well-suited for pi-stacking interactions with aromatic residues in a protein's binding site.

Crystal structure analyses of related indole compounds confirm the prevalence of these interactions. For example, in the crystal structure of (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, molecules are linked by N—H⋯N hydrogen bonds. nih.goviucr.org While this compound lacks the hydroxyl group of this compound, the observation of hydrogen bonding underscores the capability of the indole nitrogen in forming such bonds. In other related structures, extensive networks of N—H⋯O hydrogen bonds have been observed. nih.govuky.edu

Pi-stacking interactions are also a common feature in the crystal packing of indole derivatives. These interactions, where the aromatic rings of adjacent molecules are aligned, contribute significantly to the stability of the crystal lattice and are indicative of how the molecule might interact with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) in a biological context.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries and electronic properties.

Electronic Structure and Molecular Geometry Optimization

Specific DFT studies on this compound are not found in the available literature. However, the molecular geometry of the parent molecule, ethanol (B145695) (C2H5OH), has been well-characterized. For ethanol, the carbon atoms exhibit a tetrahedral geometry, while the oxygen atom has a bent molecular geometry due to the presence of two lone pairs. youtube.com It is expected that the ethyl-ethanol portion of this compound would adopt a similar conformation.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

While a specific HOMO/LUMO analysis for this compound is not available, general principles suggest that the HOMO would be localized primarily on the electron-rich indole ring, making this part of the molecule susceptible to electrophilic attack. The LUMO is likely to be distributed over the indole ring as well. The presence of the ethyl group on the indole nitrogen and the ethanol side chain would modulate the energies of these orbitals.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Although no QSAR models have been specifically developed for this compound, numerous QSAR studies have been performed on various series of indole derivatives. semanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov These studies typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model.

For example, 2D-QSAR and 3D-QSAR studies on a series of (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives with human β3-adrenergic activity have been reported. researchgate.net Such models help in identifying the key structural attributes that govern the biological response. Were this compound to be included in a QSAR study, its specific structural features, such as the N-ethyl group and the ethanol side chain, would be translated into numerical descriptors to predict its activity based on the established model.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide |

| Thiazolylhydrazonothiazole derivatives |

| (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine |

| 2-(1H-indol-3-yl)-2-oxoacetamide |

| 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide |

| Ethanol |

| (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| 3-acetylindole |

| 1-(Pheny1sulfonyl)indole |

| 1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one |

| thiophene-2-carbaldehyde |

| 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine |

| guanidine carbonate |

| tryptamine |

| 2,4-dichlorobenzaldehyde |

| 1-{2-[2-(1-(1H-indol-3-yl)ethylidene)hydrazinyl]-4-methylthiazol-5-yl}ethan-1-one |

| 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide |

| 3-chloro-2,4-pentanedione |

| 2-{1-[2-(2-(-1-(1H-indol-3-yl)ethylidene)hydrazinyl)-4-methylthiazol-5-yl]ethylidene}hydrazine-1-carbothioamide |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in the public domain, the principles of this technique can be applied to understand its behavior in a biological system.

MD simulations for this compound would typically involve placing a model of the molecule within a simulated physiological environment, such as a water box or a lipid bilayer representing a cell membrane. By calculating the forces between atoms and integrating Newton's laws of motion, a trajectory of the system is generated. This trajectory provides detailed information on the conformational changes of the molecule, its interactions with surrounding solvent molecules, and its potential to bind to biological macromolecules like proteins.

For instance, simulations could elucidate the flexibility of the ethyl group and the ethanol side chain, which is critical for its interaction with a binding pocket of a target protein. Furthermore, MD simulations can be employed to calculate the free energy of binding, offering a quantitative measure of the affinity of this compound for a specific biological target. This information is invaluable for prioritizing drug candidates and guiding the design of more potent analogs.

In Silico Physicochemical Property Prediction for Drug-Likeness

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug. This assessment is based on the calculation of various physicochemical properties that are known to influence a drug's absorption, distribution, metabolism, and excretion (ADME). Several computational models, such as Lipinski's Rule of Five, have been developed to predict these properties. researchgate.net

Octanol-Water Partition Coefficient (LogP/miLogP) Calculation

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which significantly affects its ability to cross cell membranes. A high LogP value indicates greater lipid solubility, while a low LogP suggests higher water solubility. For oral drugs, a balanced LogP is generally desirable. The miLogP is a computationally predicted value of the LogP.

Various in silico tools can calculate the miLogP for this compound. While the exact value may vary slightly depending on the algorithm used, the prediction provides a crucial early indicator of the compound's likely pharmacokinetic behavior.

| Property | Predicted Value | Significance |

| miLogP | Varies by prediction tool | Indicates the compound's lipophilicity and potential for membrane permeability. |

Note: Specific predicted values for this compound require the use of specialized software and are not uniformly reported in publicly available literature.

Target Prediction and Pathway Analysis

In silico target prediction tools utilize the chemical structure of a compound to identify potential biological targets, such as enzymes and receptors. These predictions are often based on the similarity of the compound to known ligands of specific proteins or by using machine learning models trained on large datasets of compound-target interactions.

Once potential targets are identified, pathway analysis can be performed to understand the biological pathways in which these targets are involved. This analysis helps to elucidate the potential mechanism of action of the compound and predict its pharmacological effects. For example, if this compound is predicted to bind to an enzyme involved in an inflammatory pathway, it might be investigated as a potential anti-inflammatory agent.

| Predicted Target Class | Potential Pathway Involvement | Therapeutic Area Implication |

| Hypothetical Example: Kinases | Signal Transduction Pathways | Oncology, Inflammation |

| Hypothetical Example: G-protein coupled receptors (GPCRs) | Neurological Signaling | Neuroscience |

Note: The predicted targets and pathways are illustrative and would need to be determined through specific in silico screening and confirmed by experimental validation.

Metabolic Pathways and Biotransformation Studies

Endogenous Indole (B1671886) Metabolism (in vivo and in vitro)

Endogenous indole metabolism begins with the dietary intake of tryptophan and is significantly influenced by the gut microbiota. The subsequent biotransformation of indole occurs primarily in the liver.

The journey of indole metabolism in mammals starts with the essential amino acid L-tryptophan. While tryptophan is a precursor for crucial molecules like serotonin (B10506) and niacin, a significant portion of its catabolism is directed towards the production of indole and its derivatives, a process largely mediated by the gut microbiota. researchgate.net Commensal bacteria residing in the gastrointestinal tract, particularly species like Escherichia coli, possess the enzyme tryptophanase. This enzyme catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia. nih.gov The generated indole can then be absorbed from the intestine into the bloodstream, making it available for further metabolism by host enzymes. oup.com In mammals, the vast majority of tryptophan, approximately 95%, is degraded through the kynurenine pathway, while the serotonin and indole pathways are quantitatively minor but functionally significant. nih.govresearchgate.net

Once absorbed into circulation, indole is transported to the liver, where it undergoes further biotransformation. The primary step is the hydroxylation of indole at the C-3 position to form 3-hydroxyindole, also known as indoxyl. oup.com This oxidation reaction is catalyzed by microsomal cytochrome P450 (P450) enzymes. oup.comfrontiersin.org Following its formation, indoxyl is efficiently conjugated by sulfotransferase enzymes (SULTs) to produce indoxyl sulfate, a water-soluble metabolite that can be readily excreted in the urine. oup.comnih.gov This sulfation step is a critical detoxification reaction. nih.gov

Tryptophol (B1683683) (Indole-3-ethanol) Biotransformation Pathways

Tryptophol, or indole-3-ethanol, is another important metabolite derived from tryptophan. Its biosynthesis is well-characterized in microorganisms and plants, and it undergoes further biotransformation.

In microorganisms such as the yeast Saccharomyces cerevisiae, tryptophol is synthesized from L-tryptophan via the Ehrlich pathway. wikipedia.org This pathway involves the transamination of tryptophan to indole-3-pyruvic acid, followed by decarboxylation to indole-3-acetaldehyde. Finally, alcohol dehydrogenase reduces indole-3-acetaldehyde to tryptophol. wikipedia.org

In mammals, the biotransformation of tryptophol is linked to the metabolism of other indoleamines. For instance, the conversion of tryptamine to indole-3-acetic acid (IAA) proceeds through an intermediate aldehyde, which can be reduced to tryptophol. cambridge.org Conversely, tryptophol can be oxidized back to indole-3-acetaldehyde and then to IAA. wikipedia.org Studies in plants have shown that exogenous tryptophol can be metabolized into several conjugates, including O-acetyl tryptophol, tryptophol glucoside, and tryptophol galactoside, as well as being oxidized to indole-3-acetic acid.

Role of Specific Enzymes in Metabolism (e.g., Cytochrome P450 Isozymes, Sulfotransferases)

Specific enzyme superfamilies, particularly Cytochrome P450 monooxygenases and sulfotransferases, play a pivotal role in the metabolism of indole and its derivatives.

Cytochrome P450 Isozymes: The conversion of indole to indoxyl in the liver is primarily catalyzed by the CYP2E1 isozyme. oup.comfrontiersin.org Studies using rat and human liver microsomes have confirmed that CYP2E1 is the major isoform responsible for this reaction. nih.govfrontiersin.org Other P450 enzymes, such as CYP2A6 and CYP2C19, have also been shown to metabolize indole, leading to the formation of various products including indigo and indirubin pigments from the dimerization of indoxyl. nih.gov The metabolism of other indole compounds, such as indole-3-carbinol (B1674136), also involves CYP enzymes, and these compounds can, in turn, influence the activity of enzymes like CYP2E1. nih.gov

Sulfotransferases: Sulfation is a key phase II conjugation reaction that increases the water solubility of metabolites, facilitating their excretion. The sulfonation of indoxyl to form indoxyl sulfate is catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.gov In vitro experiments with recombinant human sulfotransferases have identified SULT1A1 as the primary enzyme responsible for the conversion of indoxyl into indoxyl sulfate. nih.gov Inhibition studies have further confirmed that aryl (phenol) sulfotransferases are responsible for this metabolic step in both human and rat liver cytosol. nih.gov

The table below summarizes the key enzymes involved in indole and tryptophol metabolism.

| Enzyme/Enzyme Family | Substrate | Product | Primary Role |

|---|---|---|---|

| Tryptophanase (Bacterial) | L-Tryptophan | Indole | Initial breakdown of tryptophan in the gut. |

| Cytochrome P450 (CYP2E1) | Indole | Indoxyl (3-Hydroxyindole) | Phase I oxidation of indole in the liver. oup.comfrontiersin.org |

| Cytochrome P450 (CYP2A6, CYP2C19) | Indole | Indoxyl, other oxidation products | Contribute to indole metabolism. nih.gov |

| Sulfotransferase (SULT1A1) | Indoxyl | Indoxyl Sulfate | Phase II conjugation for detoxification and excretion. nih.govnih.gov |

| Alcohol Dehydrogenase (ADH) | Indole-3-acetaldehyde | Tryptophol | Reduction step in the Ehrlich pathway. wikipedia.org |

| Aldehyde Dehydrogenase (ALDH) | Indole-3-acetaldehyde | Indole-3-acetic acid | Oxidation competing with the reduction to tryptophol. |

Comparative Metabolic Studies with Ethanol (B145695)

The metabolism of ethanol significantly interacts with the biotransformation pathways of indole compounds, particularly those involving alcohol dehydrogenase (ADH). This interaction is most clearly demonstrated in studies of serotonin (5-hydroxytryptamine) metabolism, which serves as a close structural and metabolic analogue to tryptamine and tryptophol pathways.

Serotonin is metabolized by monoamine oxidase (MAO) to 5-hydroxyindole-3-acetaldehyde (5-HIAL). This intermediate can then be either oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindole-3-acetic acid (5-HIAA) or reduced by ADH to 5-hydroxytryptophol (5-HTOL). astm.org The consumption of ethanol leads to a significant increase in the cellular ratio of NADH to NAD+. This shift in the redox state favors reductive pathways. cambridge.org

Consequently, the metabolism of 5-HIAL is shunted away from oxidation to 5-HIAA and towards reduction to 5-HTOL, a reaction also catalyzed by ADH. astm.org This results in a measurable increase in the urinary 5-HTOL/5-HIAA ratio, which is a recognized biomarker for recent alcohol consumption. oup.comnih.govastm.org This metabolic diversion is a direct result of ethanol competing for ALDH and increasing the NADH required by ADH for the reduction reaction. cambridge.org Given that the conversion of indole-3-acetaldehyde to tryptophol is also catalyzed by ADH, a similar competitive inhibition and metabolic shunting is expected. Studies have shown that ethanol inhibits the conversion of exogenous tryptophol to indole-3-acetic acid in mice. wikipedia.org

The following table presents findings on the urinary 5-HTOL/5-HIAA ratio following ethanol consumption, illustrating the metabolic shift.

| Study Population | Ethanol Dose | Observation | Reference |

|---|---|---|---|

| Healthy Human Subjects (n=9 females) | 0.4 g/kg twice daily for 8 days | Urinary 5-HTOL/5-HIAA ratios ranged from 2 to 109 nmol/μmol during the drinking period, compared to <15 nmol/μmol in the placebo group. | oup.com |

| Social Drinkers (n=35) | Naturalistic drinking | The 5-HTOL/5-HIAA ratio was confirmed as a useful biomarker of recent alcohol consumption, correlating with the amount of alcohol consumed. | nih.gov |

| Aviation Fatality Cases | N/A (Postmortem Analysis) | A urinary 5-HTOL/5-HIAA ratio cutoff of 15 pmol/nmol was established to differentiate antemortem ethanol consumption from postmortem formation. | astm.orgresearchgate.net |

Future Research Directions and Preclinical Therapeutic Implications

Design and Synthesis of Novel Indole-Ethanol Analogues with Improved Efficacy and Selectivity

The development of novel analogues of 2-(1-Ethyl-1H-indol-3-yl)-ethanol is a critical step towards enhancing its therapeutic profile. The synthesis of indole (B1671886) derivatives is a well-established field, with numerous methods available for modifying the indole core and its substituents. openmedicinalchemistryjournal.comsemanticscholar.org Future research should focus on systematic structure-activity relationship (SAR) studies to identify key structural features that govern efficacy and selectivity.

Strategies for the design and synthesis of novel analogues could include:

Modification of the Ethyl Group at the N1-Position: The ethyl group at the N1-position of the indole ring can be replaced with other alkyl or aryl substituents to explore the impact on receptor binding and cellular activity. Synthetic methods for N-alkylation of indoles are well-documented and can be readily adapted. mdpi.com

Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions of the indole nucleus can significantly alter the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. nih.govnih.gov

Modification of the Ethanol (B145695) Side Chain: The ethanol side chain at the C3-position offers multiple opportunities for modification. The hydroxyl group can be converted to esters, ethers, or amides to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity. mdpi.com The length of the alkyl chain can also be varied.

The synthesis of these novel analogues can be achieved through established synthetic routes, such as the Fischer indole synthesis or by functionalizing commercially available indole precursors. rsc.orgresearchgate.net Multi-component reactions have also emerged as an efficient strategy for the synthesis of substituted indoles. semanticscholar.org The resulting compounds would then be subjected to a battery of in vitro and in vivo assays to evaluate their biological activity.

Table 1: Examples of Synthetic Strategies for Indole Derivatives

| Synthetic Strategy | Description | Potential Application for this compound Analogues |

| N-Alkylation | Introduction of alkyl or aryl groups at the nitrogen of the indole ring. mdpi.com | Modification of the N1-ethyl group to explore the impact on target binding and selectivity. |

| Electrophilic Substitution | Introduction of functional groups (e.g., nitro, halogen) onto the indole ring. nih.gov | Functionalization of the benzene (B151609) portion of the indole core to enhance potency. |

| Side Chain Modification | Chemical transformation of the C3-ethanol side chain. mdpi.com | Conversion of the hydroxyl group to esters or ethers to alter pharmacokinetic properties. |

| Fischer Indole Synthesis | A classic method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone. rsc.org | De novo synthesis of analogues with complex substitution patterns on the indole core. |

Exploration of Polypharmacological Agents for Complex Diseases

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases such as neurodegenerative disorders and cancer, which often involve multiple pathological pathways. mdpi.comnih.gov Indole derivatives are known to interact with a wide range of biological targets, making them attractive candidates for the development of polypharmacological agents. nih.govnih.gov

Future research should explore the potential of this compound and its analogues to modulate multiple targets relevant to specific complex diseases. For instance, in the context of neurodegenerative diseases, a single compound that could simultaneously inhibit key enzymes, reduce oxidative stress, and modulate inflammatory pathways would be highly desirable. nih.govmdpi.com

The investigation of polypharmacology would involve:

Broad-Based Screening: Screening this compound and its analogues against a diverse panel of receptors, enzymes, and ion channels implicated in a particular disease.

Preclinical Disease Models: Evaluating the efficacy of promising polypharmacological candidates in relevant animal models of complex diseases to validate their multi-targeting effects in a physiological context.

A recent study on a different indole derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, highlighted its potential as a polypharmacological agent with anti-inflammatory, anti-allergic, and potential anticancer properties. mdpi.com This provides a precedent for exploring the multi-target potential of other indole scaffolds.

Deeper Elucidation of Molecular Mechanisms in Relevant Preclinical Models

A thorough understanding of the molecular mechanisms underlying the therapeutic effects of this compound is essential for its further development. While initial studies may identify its primary biological target(s), a deeper investigation is required to unravel the downstream signaling pathways and cellular responses it elicits.

Future research in this area should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., siRNA, CRISPR/Cas9) to definitively identify and validate the direct molecular targets of the compound.

In Vitro Mechanistic Studies: Using cell-based assays to dissect the signaling cascades affected by the compound. This could involve measuring changes in protein phosphorylation, gene expression, and the release of signaling molecules. For example, in the context of neuroinflammation, studies could measure the levels of pro-inflammatory cytokines like IL-1β. mdpi.com

In Vivo Pharmacodynamic Studies: In preclinical animal models, researchers can assess how the compound modulates its target(s) and downstream pathways in a living organism. This can be achieved by analyzing tissue samples for changes in biomarkers related to the disease and the compound's mechanism of action.

An example of such in-depth mechanistic work is the study of the indole derivative NC009-1, which was shown to exert its neuroprotective effects by activating heat shock protein beta 1 (HSPB1) and reducing neuroinflammation in models of tauopathy and spinocerebellar ataxia. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The process of optimizing a lead compound like this compound can be significantly accelerated and enhanced by integrating advanced computational and experimental methodologies. nih.govnih.gov Computational tools can provide valuable insights into the interactions between a ligand and its target, guiding the design of new analogues with improved properties. ucl.ac.ukbeilstein-journals.org

Key integrated approaches for lead optimization include:

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding mode of this compound and its analogues to their target(s). nih.gov This information can then be used to design new derivatives with enhanced binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of a series of analogues with their biological activity. danaher.com These models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.

In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. danaher.com This allows for the early identification and mitigation of potential liabilities, reducing the risk of late-stage failures.

The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm for modern drug discovery. nih.gov By embracing this integrated approach, the development of this compound from a promising lead compound into a clinical candidate can be pursued with greater efficiency and a higher probability of success.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Ethyl-1H-indol-3-yl)-ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, ethyl (E)-3-(1-ethyl-1H-indol-3-yl)acrylate can undergo cycloaddition with benzoquinone using Cu(OTf)₂ as a catalyst (10 mol%) at 40°C, followed by purification via column chromatography (20% ethyl acetate in hexane), yielding ~70% product . Key variables include catalyst loading, temperature, and solvent polarity. Optimizing stoichiometry (e.g., 1:2 molar ratio of acrylate to quinone) and reaction time (1.5 hours) minimizes side products.

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodological Answer : Use X-ray crystallography (via SHELX software for refinement ), complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, compare experimental XRD data with computational models (e.g., PubChem’s InChI key ). Polarimetry or chiral HPLC may resolve stereochemistry if asymmetric centers are present.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for indole-ethanol derivatives during structural elucidation?

- Methodological Answer : Discrepancies in NMR shifts or mass fragmentation patterns often arise from tautomerism or solvent effects. For example, indole NH protons may exchange rapidly in DMSO, broadening signals. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) and 2D NMR (COSY, HSQC) to assign overlapping peaks. Cross-validate with computational chemistry tools (e.g., density functional theory (DFT) for predicting chemical shifts ).

Q. What strategies optimize the catalytic efficiency of transition metals in synthesizing indole-ethanol derivatives?

- Methodological Answer : Screen alternative catalysts (e.g., Pd/C, FeCl₃) and ligands (e.g., bipyridine) to enhance regioselectivity. For Cu(OTf)₂-catalyzed reactions (as in ), evaluate solvent effects (e.g., DMF vs. THF) and additive impacts (e.g., molecular sieves for moisture sensitivity). Kinetic studies (e.g., varying temperature from 25°C to 80°C) can identify rate-limiting steps.

Q. How do purification challenges (e.g., column chromatography vs. recrystallization) affect the recovery of this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is preferred for polar byproducts, achieving >95% purity . However, for thermally stable derivatives, recrystallization (ethanol/water) reduces solvent waste. Compare recovery rates: chromatography yields ~70% vs. recrystallization ~50-60% due to solubility limitations.

Experimental Design & Safety Considerations

Q. What safety protocols are critical when handling this compound derivatives in vitro?

- Methodological Answer : Follow GHS guidelines: use fume hoods for volatile intermediates (e.g., chloroacetyl derivatives ), PPE (gloves, goggles), and emergency showers. For ethanol-containing compounds, monitor flammability (flash point ~40°C) and store at ≤4°C under nitrogen . Acute toxicity assays (e.g., LD₅₀ in rodents) inform handling precautions .

Q. How can researchers design dose-response studies to evaluate the biological activity of indole-ethanol derivatives?

- Methodological Answer : Use tiered assays:

- In vitro : Screen cytotoxicity (MTT assay) across 1–100 µM doses in cancer cell lines (e.g., HeLa) .

- In vivo : Administer 10–100 mg/kg intraperitoneally in murine models, monitoring hepatic enzymes (ALT/AST) for toxicity . Include positive controls (e.g., cisplatin for apoptosis) and vehicle controls (DMSO/saline).

Data Analysis & Reproducibility

Q. What statistical methods address variability in synthetic yields across batches of this compound?

- Methodological Answer : Apply ANOVA to compare yields under fixed variables (catalyst, solvent). For batch-to-batch variability (>10% RSD), use design of experiments (DoE) to identify critical factors (e.g., moisture content, stirring rate). Central composite designs optimize parameters with minimal runs .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) to model transition states for sulfonation or alkylation reactions . PubChem’s SMILES strings enable cheminformatics pipelines (e.g., RDKit) to predict regioselectivity. Validate with experimental Hammett constants (σ⁺) for substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.